![molecular formula C16H11N5O2S B2559171 3-(2-pyridyl)-6-(2-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251550-80-7](/img/structure/B2559171.png)

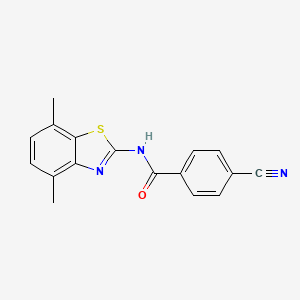

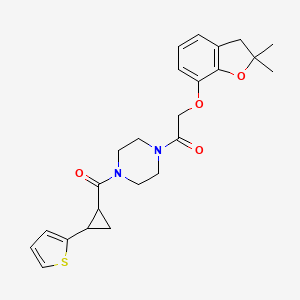

3-(2-pyridyl)-6-(2-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isothiazole, a component of your compound, is an organic compound with the formula (CH)3S(N). The ring in isothiazole is unsaturated and features an S-N bond .

Synthesis Analysis

An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine and triazolo[3,4-b][1,3,4]thiadiazine has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene .

Molecular Structure Analysis

Isothiazole, a component of your compound, has a ring structure that is unsaturated and features an S-N bond .

Chemical Reactions Analysis

Oxidation of 2-(2-pyridyl)thioacetamides, 2-pyridylmethyl thioketones, or 2-(2-benzylthiovinyl)pyridines with bromine yields isothiazolo[2,3-α]pyridinium salts .

Physical And Chemical Properties Analysis

Isothiazole, a component of your compound, has a molar mass of 85.12 g·mol−1 and a boiling point of 114 °C .

Applications De Recherche Scientifique

Anticancer Agents

Isothiazolopyrimidines have been identified as a new group of anticancer agents, with research focusing on the synthesis and biological properties of derivatives exhibiting strong activity against leukemia, sarcoma, carcinoma, and lymphoma. The structural modifications and biological evaluations suggest their potential in anticancer therapy (Machoń, Wieczorek, & Mordarski, 1987).

Antimicrobial Activity

Some derivatives of thiazolo[4,5-d]pyrimidines and related structures have demonstrated antimicrobial activity, pointing to their utility in developing new antimicrobial agents. This includes compounds synthesized through reactions with various reagents, highlighting their versatility in drug development (El-Agrody et al., 2001).

Antiviral Activity

Research has shown that certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione possess anti-human cytomegalovirus activity in vitro, suggesting their potential in antiviral therapy. The compounds exhibited specificity towards human cytomegalovirus, including strains resistant to standard treatments (Revankar et al., 1998).

Supramolecular Chemistry

Studies have also explored the utility of pyrimidine derivatives in forming hydrogen-bonded supramolecular assemblies. These compounds, when co-crystallized with crown ethers, form complex 2D and 3D networks through extensive hydrogen bonding, offering insights into the design of new materials with potential applications in various fields, including catalysis and materials science (Fonari et al., 2004).

Cytotoxic Activity

Additionally, the synthesis and evaluation of the cytotoxic activity of certain pyrimidine derivatives have been conducted. These studies reveal their potential as low molecular weight compounds suitable for medicinal chemistry optimization programs, with some compounds showing cytotoxic effects on various cancer cell lines, indicating their promise as leads for anticancer drug development (Mieczkowski et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

AKOS021973832, also known as F3406-9176, 3-(2-pyridyl)-6-(2-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, or 3-(pyridin-2-yl)-6-(pyridin-2-ylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, is a compound with a specific target of action. The exact primary targets of akos021973832 are currently unknown

Mode of Action

The mode of action of AKOS021973832 involves its interaction with its targets, leading to certain changes in the biological system

Biochemical Pathways

AKOS021973832 likely affects certain biochemical pathways, leading to downstream effects

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of AKOS021973832 play a crucial role in its bioavailability . .

Result of Action

The molecular and cellular effects of AKOS021973832’s action are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of AKOS021973832 . .

Propriétés

IUPAC Name |

3-pyridin-2-yl-6-(pyridin-2-ylmethyl)-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2S/c22-15-14-13(12(20-24-14)11-6-2-4-8-18-11)19-16(23)21(15)9-10-5-1-3-7-17-10/h1-8H,9H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPTUPSJJXTWLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methylimidazolyl)carbonyl]chromen-2-one](/img/structure/B2559090.png)

![3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2559092.png)

![5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2559095.png)

![7-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2559099.png)

![N-(5-(2-oxo-2-(phenylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2559101.png)

![Methyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2559105.png)

![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/no-structure.png)